Prucalopride
Prucalopride
Prucalopride is a selective, high affinity 5-HT receptor agonist for 5-HT4A and 5-HT4B receptor with Ki of 2.5 nM and 8 nM, respectively, exhibits >290-fold selectivity against other 5-HT receptor subtypes.Prucalopride induces contractions in a concentration-dependent manner with pEC50 of 7.5. Prucalopride (1 mM) significantly amplifies the rebound contraction of the guinea-pig proximal colon after electrical field stimulation. Prucalopride induces relaxation of the rat oesophagus preparation of rat oesophagus tunica muscularis mucosae with pEC50 of 7.8, yielding a monophasic concentration–response curve.Complete bowel movements per week is 30.9% of those receiving 2 mg of Prucalopride and 28.4% of those receiving 4 mg of Prucalopride, as compared with 12.0% in the placebo group. 47.3% of patients receiving 2 mg of Prucalopride and 46.6% of those receiving 4 mg of Prucalopride has an increase in the number of spontaneous, complete bowel movements of one or more per week, on average, as compared with 25.8% in the placebo group. Prucalopride (2 mg or 4 mg) significantly improves all other secondary efficacy end points, including patients/' satisfaction with their bowel function and treatment and their perception of the severity of their constipation symptoms.
Brand Name:
Vulcanchem
CAS No.:
179474-81-8
VCID:
VC0000966
InChI:
InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)
SMILES:
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl
Molecular Formula:
C18H26ClN3O3
Molecular Weight:
367.9 g/mol
Prucalopride
CAS No.: 179474-81-8
APIs
VCID: VC0000966
Molecular Formula: C18H26ClN3O3
Molecular Weight: 367.9 g/mol
CAS No. | 179474-81-8 |
---|---|
Product Name | Prucalopride |
Molecular Formula | C18H26ClN3O3 |
Molecular Weight | 367.9 g/mol |
IUPAC Name | 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide |
Standard InChI | InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23) |
Standard InChIKey | ZPMNHBXQOOVQJL-UHFFFAOYSA-N |
SMILES | COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Canonical SMILES | COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Melting Point | 196 ºC |
Description | Prucalopride is a selective, high affinity 5-HT receptor agonist for 5-HT4A and 5-HT4B receptor with Ki of 2.5 nM and 8 nM, respectively, exhibits >290-fold selectivity against other 5-HT receptor subtypes.Prucalopride induces contractions in a concentration-dependent manner with pEC50 of 7.5. Prucalopride (1 mM) significantly amplifies the rebound contraction of the guinea-pig proximal colon after electrical field stimulation. Prucalopride induces relaxation of the rat oesophagus preparation of rat oesophagus tunica muscularis mucosae with pEC50 of 7.8, yielding a monophasic concentration–response curve.Complete bowel movements per week is 30.9% of those receiving 2 mg of Prucalopride and 28.4% of those receiving 4 mg of Prucalopride, as compared with 12.0% in the placebo group. 47.3% of patients receiving 2 mg of Prucalopride and 46.6% of those receiving 4 mg of Prucalopride has an increase in the number of spontaneous, complete bowel movements of one or more per week, on average, as compared with 25.8% in the placebo group. Prucalopride (2 mg or 4 mg) significantly improves all other secondary efficacy end points, including patients/' satisfaction with their bowel function and treatment and their perception of the severity of their constipation symptoms. |
Solubility | 1 mg/mL |
Synonyms | 4-amino-5-chloro-N-(1-(3-methoxypropyl)-4-piperidinyl)-2,3-dihydro-1-benzofuran-7-carboxamide motegrity prucalopride R 093877 R093877 Resolor resotran resotrans |
PubChem Compound | 3052762 |
Last Modified | Nov 11 2021 |
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